molecular formula C16H25BN2O2 B7555277 [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid

Cat. No. B7555277
M. Wt: 288.2 g/mol
InChI Key: IBUFYWPOSYZVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid, also known as CP-690,550, is an orally active small molecule drug that has been developed for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a key role in the signaling pathways of cytokines that are involved in the pathogenesis of autoimmune diseases.

Mechanism of Action

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By blocking JAK3, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of around 8 hours. It is rapidly absorbed and distributed to the tissues, including the lymphoid organs and the central nervous system. [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been reported to reduce the levels of various pro-inflammatory cytokines, such as interferon-gamma, tumor necrosis factor-alpha, and interleukin-17, in both preclinical and clinical studies. It also inhibits the proliferation and activation of T cells and B cells, which are key players in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has several advantages as a tool compound for studying the role of JAK3 in autoimmune diseases. It is a potent and selective inhibitor of JAK3, with an IC50 of around 10 nM. It has good oral bioavailability and can be administered to animals and humans via different routes. [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been shown to be effective in various animal models of autoimmune diseases, including collagen-induced arthritis, experimental autoimmune encephalomyelitis, and inflammatory bowel disease. However, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid also has some limitations as a tool compound. It is a small molecule drug that may have off-target effects on other kinases or receptors. It may also have potential toxicities or side effects that need to be carefully evaluated.

Future Directions

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has opened up new avenues for the treatment of autoimmune diseases, and there are several future directions that can be pursued to further explore its potential. One direction is to investigate the long-term safety and efficacy of [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid in clinical trials, especially in combination with other immunomodulatory agents. Another direction is to develop more potent and selective JAK3 inhibitors that can overcome the limitations of [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid. Additionally, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid can be used as a tool compound to study the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, [4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid can be used as a starting point for the development of new drugs that target other components of the cytokine signaling pathways.

Synthesis Methods

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid can be synthesized by a multi-step process that involves the reaction of 4-cyclopentylpiperazine with 4-bromomethylphenylboronic acid, followed by Suzuki coupling with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and final deprotection of the boronic acid. The final product is obtained as a white solid with a purity of over 99%.

Scientific Research Applications

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has shown promising results in reducing disease activity and improving clinical outcomes in these diseases.

properties

IUPAC Name

[4-[(4-cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c20-17(21)15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16,20-21H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUFYWPOSYZVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.